molecular formula C21H22N4O2 B2584065 2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide CAS No. 2097898-37-6

2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2584065
CAS No.: 2097898-37-6
M. Wt: 362.433
InChI Key: PNADERUHRZGPTF-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a synthetic molecule featuring a 1-methylindole core linked via an acetamide bridge to a pyridine ring substituted with a 2-oxopyrrolidin-1-yl group. This structure combines aromatic and heterocyclic motifs, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-24-14-16(18-5-2-3-6-19(18)24)10-20(26)23-12-15-9-17(13-22-11-15)25-8-4-7-21(25)27/h2-3,5-6,9,11,13-14H,4,7-8,10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNADERUHRZGPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CN=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

1. Antiproliferative Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related indole derivative demonstrated effective inhibition of tubulin polymerization, which is critical for cancer cell division. The compound 7d , a close analogue, showed an IC50 value of 0.34 μM against MCF-7 breast cancer cells, indicating potent antiproliferative properties .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

2. Induction of Apoptosis

The compound has also been shown to induce apoptosis in cancer cells through various pathways. Mechanistic studies suggest that it causes cell cycle arrest at the G2/M phase and activates apoptotic signaling cascades, leading to increased cell death in tumor cells .

Neuroprotective Effects

In addition to its anticancer properties, the compound's structural components suggest potential neuroprotective effects. The presence of the pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Studies have indicated that similar compounds can modulate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Case Study: Cancer Cell Lines

A comprehensive study evaluated the effects of various indole-based compounds on different cancer cell lines including HeLa, MCF-7, and HT-29. The results revealed that compounds with similar structures to 2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide exhibited significant cytotoxicity, with specific emphasis on their ability to inhibit tubulin polymerization, a key target in cancer therapy .

Research Findings: Enzyme Inhibition

Further investigations into the compound's biological activity highlighted its potential as an inhibitor of heme oxygenase (HO), an enzyme involved in oxidative stress responses. Inhibitors of HO have been studied for their roles in reducing inflammation and protecting against cellular damage during oxidative stress conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Moieties

(a) N-[2-(4-Hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide (ZINC96116182)
  • Key Differences: The indole substituent is 1-isopropyl instead of 1-methyl, and the acetamide is linked to a 4-hydroxyphenethyl group rather than a pyridine-pyrrolidinone moiety.
  • Implications: The bulkier isopropyl group may enhance lipophilicity, while the phenolic group could influence antioxidant or receptor-binding properties. This compound was identified in acetylcholinesterase inhibitor screening .
(b) (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
  • Key Differences : The indole lacks a methyl group at the 1-position, and the acetamide connects to a chiral phenylethyl group.
  • Implications : The absence of methyl substitution may reduce metabolic stability. Crystal structure analysis (orthorhombic, P2$1$2$1$2$_1$) reveals hydrogen-bonding networks that could affect solubility .
(c) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Key Differences: Replaces the pyridine-pyrrolidinone group with a sulfanyl-oxadiazole ring.
  • Implications: The oxadiazole-sulfanyl motif is associated with antimicrobial activity, suggesting divergent biological targets compared to the pyridine-pyrrolidinone system .

Heterocyclic Variations in Acetamide-Linked Compounds

(a) N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide Derivatives
  • Example : Firmonertinibum (tyrosine kinase inhibitor) incorporates a pyrimidine ring instead of pyridine but retains the 1-methylindole and acetamide linkage.
  • Implications : Pyrimidine-based analogs may exhibit higher kinase selectivity due to hydrogen-bonding interactions with ATP-binding pockets .
(b) 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives
  • Key Differences: Introduces a hydroxyimino group at the indole’s 3-position.
  • Implications: The hydroxyimino group enhances antioxidant activity, as demonstrated in radical scavenging assays .

Q & A

Basic Questions

Q. What are common synthetic methodologies for preparing 2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide?

  • The synthesis typically involves multi-step reactions:

  • Step 1: Construction of the indole core via condensation reactions using precursors like substituted indoles and alkylating agents to introduce the methyl group at the 1-position .
  • Step 2: Functionalization of the pyridine ring with a 2-oxopyrrolidinyl group through nucleophilic substitution or coupling reactions, often catalyzed by palladium or copper complexes .
  • Step 3: Acetamide linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indole and pyridine intermediates .
  • Key Conditions: Solvents like dimethylformamide (DMF) or ethanol, temperatures ranging from 0°C to reflux, and purification via column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with indole protons typically appearing at δ 7.0–7.5 ppm and pyridine/pyrrolidone resonances between δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C22H24N4O2: 377.1975) .
  • Infrared Spectroscopy (IR): Detects carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyrrolidinone C=O at ~1700 cm⁻¹) .

Q. How does solubility profile impact experimental design?

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Pre-formulation studies should optimize solubility using co-solvents (e.g., PEG-400) or surfactants for in vitro assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on indole/pyridine) influence bioactivity?

  • Indole Modifications: Methylation at the 1-position enhances metabolic stability by reducing CYP450-mediated oxidation. Substitution at the 5-position (e.g., methoxy) can alter receptor binding affinity .
  • Pyridine-Pyrrolidone Linkage: The 2-oxopyrrolidinyl group improves solubility and hydrogen-bonding interactions with targets like kinases or GPCRs .
  • SAR Studies: Comparative assays using analogs (e.g., fluoroindole or pyridazine derivatives) reveal that bulky substituents on the pyridine ring reduce cytotoxicity but increase selectivity .

Q. What stability challenges arise under physiological conditions?

  • Hydrolytic Degradation: The acetamide bond is susceptible to hydrolysis in acidic/basic conditions. Accelerated stability studies (pH 1–9, 37°C) show <10% degradation over 24 hours in neutral buffers .
  • Oxidative Stability: The indole moiety may oxidize under light or reactive oxygen species (ROS). Use of antioxidants (e.g., ascorbic acid) in formulations is recommended .

Q. How can target engagement be validated in vitro?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to purified targets (e.g., kinases) immobilized on sensor chips .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of proteins in lysates treated with the compound .
  • CRISPR Knockout Models: Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Q. How to resolve contradictions in potency data across assays?

  • Case Example: Discrepancies in IC50 values between enzymatic (nM range) and cellular (µM range) assays may stem from poor membrane permeability or efflux pump activity.
  • Solutions:

  • Use permeability enhancers (e.g., cyclodextrins) in cellular assays .
  • Perform LC-MS/MS to quantify intracellular compound levels .
  • Cross-validate with structurally distinct analogs to rule out off-target effects .

Q. What strategies optimize pharmacokinetics for in vivo studies?

  • Prodrug Design: Esterification of the acetamide group improves oral bioavailability .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life and reduce hepatic clearance .
  • Metabolite Identification: Liver microsome assays identify major metabolites (e.g., N-demethylation or pyrrolidone ring opening) to guide structural refinements .

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